molecular formula C9H12N2O2S B6539885 N-ethyl-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060279-55-1

N-ethyl-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539885
CAS No.: 1060279-55-1
M. Wt: 212.27 g/mol
InChI Key: NQHITTISDIUHJZ-UHFFFAOYSA-N
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Description

N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with ethanediamide under controlled conditions. One common method involves the reaction of thiophene-3-carboxaldehyde with N-ethyl-ethanediamide in the presence of a suitable catalyst and solvent .

Industrial Production Methods: Industrial production of thiophene derivatives often employs multicomponent reactions and condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods used for the large-scale production of thiophene-based compounds .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene sulfoxides, while substitution reactions can produce halogenated thiophene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Thiophene-2-carboxamide
  • Thiophene-3-carboxamide
  • N-methyl-N’-[(thiophen-2-yl)methyl]ethanediamide

Comparison: N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications .

Properties

IUPAC Name

N-ethyl-N'-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-10-8(12)9(13)11-5-7-3-4-14-6-7/h3-4,6H,2,5H2,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHITTISDIUHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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